molecular formula C12H17N3O B7563294 N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide

N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide

Cat. No. B7563294
M. Wt: 219.28 g/mol
InChI Key: XPWJWITVWYTYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide, commonly known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been extensively studied for its potential applications in the field of neuroscience and pharmacology.

Mechanism of Action

CPP binds to the phencyclidine (PCP) site of the N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide receptor, which is located in the ion channel pore, and blocks the influx of calcium ions, thereby inhibiting the downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
CPP has been shown to alter the expression and activity of various neurotransmitters and neuromodulators, including glutamate, dopamine, serotonin, and acetylcholine, and to affect the function of various brain regions and circuits, such as the prefrontal cortex, hippocampus, and striatum. CPP has also been shown to modulate the activity of various ion channels and receptors, such as voltage-gated calcium channels, GABA receptors, and opioid receptors.

Advantages and Limitations for Lab Experiments

CPP has several advantages as a research tool, including its high potency and selectivity for the N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide receptor, its ability to cross the blood-brain barrier, and its availability as a commercially synthesized compound. However, CPP also has several limitations, including its potential toxicity, its non-specific effects on other ion channels and receptors, and its potential interference with other experimental manipulations.

Future Directions

The potential applications of CPP in the field of neuroscience and pharmacology are vast and varied. Some possible future directions include the development of more potent and selective N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide receptor antagonists, the investigation of the role of this compound receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, and the exploration of the therapeutic potential of this compound receptor modulation in these disorders. Additionally, the development of novel delivery methods, such as nanoparticles or viral vectors, could enhance the specificity and efficacy of CPP and other this compound receptor antagonists.

Synthesis Methods

CPP can be synthesized using a variety of methods, including the reaction of cyclopropanecarboxylic acid with 5-cyclopentyl-1H-pyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

CPP has been widely used as a research tool to investigate the role of N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide receptors in various physiological and pathological processes. It has been shown to block this compound receptor-mediated synaptic transmission and plasticity in vitro and in vivo, and to attenuate the behavioral effects of this compound receptor activation, such as hyperactivity, seizures, and pain.

properties

IUPAC Name

N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(9-5-6-9)13-11-7-10(14-15-11)8-3-1-2-4-8/h7-9H,1-6H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWJWITVWYTYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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